molecular formula C12H15Cl2NS B13256641 4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine

4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine

Cat. No.: B13256641
M. Wt: 276.2 g/mol
InChI Key: ZUYJKPJETDBAMJ-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine is an organic compound with the molecular formula C12H16Cl2NS. It is characterized by a cyclohexane ring substituted with an amine group and a sulfanyl group attached to a 2,6-dichlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine typically involves the reaction of 2,6-dichlorothiophenol with cyclohexanone in the presence of a base, followed by reductive amination. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amine group to an alkyl group using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration of the phenyl ring using halogenating agents or nitrating mixtures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Chlorine, bromine, nitric acid

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine
  • 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}pyridine

Uniqueness

4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its sulfonyl analog, it is more reactive in certain chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H15Cl2NS

Molecular Weight

276.2 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)sulfanylcyclohexan-1-amine

InChI

InChI=1S/C12H15Cl2NS/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-3,8-9H,4-7,15H2

InChI Key

ZUYJKPJETDBAMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)SC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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